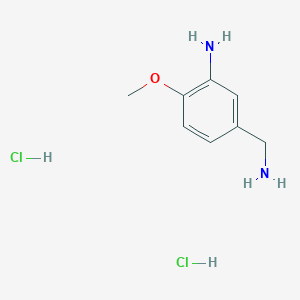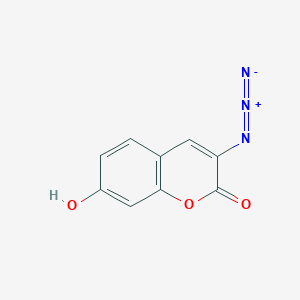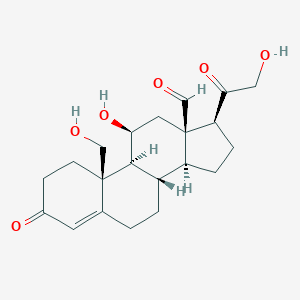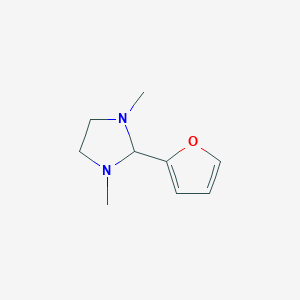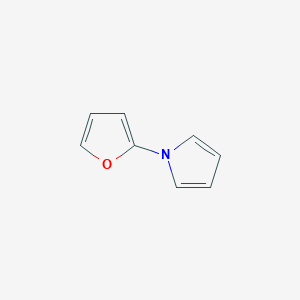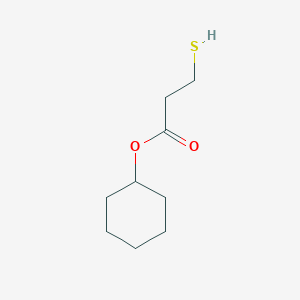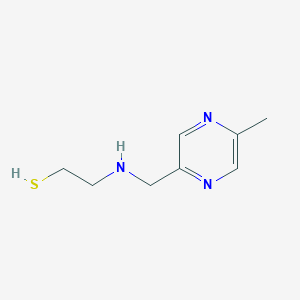
2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol, also known as MPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPET is a thiol-containing compound that can be synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol is not fully understood. However, it is believed that 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol exerts its biological effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemische Und Physiologische Effekte
2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol has also been found to scavenge reactive oxygen species (ROS) and protect against oxidative stress. Furthermore, 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol is its low toxicity, which makes it a suitable candidate for further research in the field of medicinal chemistry. However, one of the limitations of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol. One of the directions is to investigate the potential use of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to study the radioprotective effects of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol in the treatment of cancer. Additionally, further research is needed to optimize the synthesis method of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol and improve its solubility in water.
Conclusion:
In conclusion, 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol is a thiol-containing compound that has shown promising results in the field of medicinal chemistry. It possesses various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol has potential applications in the treatment of neurodegenerative diseases, cancer, and as a radioprotective agent. Further research is needed to optimize the synthesis method of 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol and improve its solubility in water.
Synthesemethoden
2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol can be synthesized using various methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with ethylenediamine, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-aminoethanethiol, followed by the reduction of the resulting intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol has shown promising results in the field of medicinal chemistry. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol has also been studied for its potential use as a radioprotective agent and in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
105827-86-9 |
|---|---|
Produktname |
2-(((5-Methylpyrazin-2-yl)methyl)amino)ethanethiol |
Molekularformel |
C8H13N3S |
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
2-[(5-methylpyrazin-2-yl)methylamino]ethanethiol |
InChI |
InChI=1S/C8H13N3S/c1-7-4-11-8(6-10-7)5-9-2-3-12/h4,6,9,12H,2-3,5H2,1H3 |
InChI-Schlüssel |
UAZBMYAJVFKJEL-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=N1)CNCCS |
Kanonische SMILES |
CC1=CN=C(C=N1)CNCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
